The Definitive Guide to 1-Aryl-3-Hydroxypyrazoles: Synthesis, Structural Dynamics, and Applications
The following is an in-depth technical guide on the discovery, history, and synthesis of 1-aryl-3-hydroxypyrazoles. Executive Summary The 1-aryl-3-hydroxypyrazole scaffold represents a distinct and chemically challenging...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the discovery, history, and synthesis of 1-aryl-3-hydroxypyrazoles.
Executive Summary
The 1-aryl-3-hydroxypyrazole scaffold represents a distinct and chemically challenging isomer of the more common pyrazolone class. While the 5-hydroxy isomer (5-pyrazolone) is the thermodynamic product of the classic Knorr synthesis and the core of drugs like Eltrombopag , the 3-hydroxy isomer requires precision engineering to overcome inherent regiochemical bias. This guide details the historical evolution of this scaffold from a "missing isomer" to a valuable pharmacophore, providing validated protocols for its regioselective synthesis.
Part 1: Historical Genesis and The Regioselectivity Paradox
The Knorr Foundation (1883)
The history of pyrazole chemistry began in 1883 with Ludwig Knorr’s reaction of phenylhydrazine with ethyl acetoacetate. Knorr intended to synthesize a quinoline derivative but instead produced 1-phenyl-3-methyl-5-pyrazolone .
The Outcome: This reaction established the "Knorr Pyrazole Synthesis" as the dominant method for creating the pyrazole core.
The Limitation: The reaction is highly regioselective for the 5-hydroxy isomer (often existing as the CH-tautomer). The nucleophilic nitrogen of the hydrazine (N1) attacks the most electrophilic ketone carbonyl first, dictating the final substitution pattern.
The "Missing" Isomer (1900s–1960s)
For decades, the 1-aryl-3-hydroxypyrazole isomer remained a synthetic curiosity. Researchers recognized that accessing the 3-hydroxy form required inverting the standard regioselectivity.
Challenge: To get the 3-hydroxy isomer, the hydrazine’s distal nitrogen (N2) must attack the ester carbonyl before or concurrently with the N1 attack on the beta-carbon.
Early Attempts: Early efforts using hydrazine hydrates often led to mixtures or decomposition, as the thermodynamic sink remained the 5-hydroxy tautomer.
The Synthetic Breakthroughs (1970s)
The 1970s marked the era of rational synthesis for this scaffold.
Propiolic Acid Esters: Sugiura et al. (1970) and subsequent patents (e.g., BASF, 1996) demonstrated that reacting arylhydrazines with propiolic acid esters (alkynoates) could favor the 3-hydroxy isomer. The mechanism relies on the Michael addition of the hydrazine across the triple bond, followed by cyclization.
Oxidative Routes: Dorn (1974) explored the oxidation of 3-pyrazolidinones using ferric chloride (
) to generate the aromatic 3-hydroxypyrazole system, bypassing the regiochemical ambiguity of condensation reactions entirely.
Part 2: Structural Dynamics and Tautomerism
The reactivity of 1-aryl-3-hydroxypyrazoles is defined by a complex tautomeric equilibrium. Unlike the 5-isomer, which often resides in the CH-form (keto), the 3-isomer shows a strong preference for the OH-form (enol) or NH-form depending on the solvent.
Tautomeric States
OH-Form (1H-pyrazol-3-ol): Predominant in non-polar solvents (
) and the solid state, often forming hydrogen-bonded dimers.
NH-Form (3-pyrazolone): Favored in polar aprotic solvents (DMSO).
CH-Form: Rare for the 3-isomer due to the loss of aromaticity.
Visualization of Tautomeric Pathways
The following diagram illustrates the equilibrium and the synthetic divergence between the 3-hydroxy and 5-hydroxy isomers.
Figure 1: Divergent synthetic pathways and tautomeric equilibria of hydroxypyrazoles.
Part 3: Detailed Synthetic Protocols
Protocol A: Regioselective Synthesis via Malonyl Chloride
This modern method (adapted from Molecules 2022) avoids the regiochemical ambiguity of beta-keto esters by using a stepwise acylation-cyclization approach.
Mechanism: The more nucleophilic terminal nitrogen (
) of the hydrazine attacks the acid chloride. This locks the regiochemistry early.
Stir at room temperature for 2 hours. Monitor via TLC.
Cyclization:
Evaporate solvent to yield the intermediate hydrazide.
Redissolve in toluene. Add tert-butoxy-bis(dimethylamino)methane (1.5 eq).
Reflux for 4 hours. The reagent acts as a C1 synthone, closing the ring.
Isolation:
Cool to room temperature.[1][2] The product often precipitates.
Filter and wash with cold methanol.
Yield: Typically 60-75%.
Validation Check:
1H NMR (DMSO-d6): Look for the OH/NH signal at ~11-12 ppm. Crucially, verify the absence of the CH2 signal characteristic of the 5-pyrazolone (CH-form) at ~3.5 ppm.
Protocol B: The Propiolate Route (Historical/Industrial)
Used for simpler 1-aryl-3-hydroxypyrazoles without 4-substitution.
Mix arylhydrazine and ethyl propiolate in ethanol.
Heat to reflux in the presence of a base (NaOEt).
Critical Note: This reaction can be sensitive to temperature.[2] High heat favors decomposition. Modern variants use milder bases (
) and lower temperatures.
Part 4: Applications and Comparative Pharmacology
Drug Discovery: The Eltrombopag Distinction
It is critical to distinguish the 3-hydroxy scaffold from the 5-hydroxy scaffold used in major drugs.
Feature
Eltrombopag (Promacta)
1-Aryl-3-Hydroxypyrazoles
Core Scaffold
1-Aryl-5-pyrazolone (3-methyl-5-oxo)
1-Aryl-3-hydroxypyrazole
Role
TPO Receptor Agonist
Agrochemicals, Polymer Precursors
Synthesis
Knorr Condensation (Hydrazine + Beta-keto ester)
Propiolate Cyclization or Acylation
Tautomerism
Exists largely as hydrazone in active drug
Exists as OH/NH tautomer
Note: Eltrombopag is synthesized via the azo-coupling of a 1-aryl-3-methyl-5-pyrazolone with a diazonium salt. The 3-hydroxy isomer is a potential process impurity (Impurity 35 in some pharmacopeial monographs) that must be controlled.
Agrochemicals
The 3-hydroxy scaffold is prominent in fungicides. The O-alkylation of the 3-hydroxy group with trifluoromethyl or aryl groups (e.g., via Mitsunobu reaction) yields potent mitochondrial respiration inhibitors.
Biological Signaling Diagram
The following diagram illustrates the role of pyrazole scaffolds in TPO receptor signaling (Eltrombopag mechanism) and how the 3-hydroxy isomer fits into the broader chemical space.
Figure 2: Structure-Activity Relationship (SAR) divergence between 5-pyrazolone drugs and 3-hydroxy isomers.
References
Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
Dorn, H. (1974). "1-Alkyl-3-hydroxypyrazole aus Hydrazonen oder Hydrazinen".[3] Chemische Berichte, 107(4), 1318-1328.[3] Link
Sugiura, S., et al. (1970). "Synthesis of 3-hydroxypyrazoles". Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 90, 436. Link
Vah, L., et al. (2022). "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates". Molecules, 27(15), 4764. Link
PubChem. (2024). "Eltrombopag Compound Summary". National Library of Medicine. Link
BASF SE. (1996). "Preparation of 1-(het)aryl-3-hydroxypyrazoles". U.S. Patent 5,559,244. Link
use of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole in kinase inhibitor studies
Introduction: The Privileged Pyrazole Scaffold In the landscape of kinase inhibitor discovery, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Pyrazole Scaffold
In the landscape of kinase inhibitor discovery, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This application note focuses on 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole (referred to herein as Scaffold-3H ), a versatile building block used to synthesize Type I and Type II ATP-competitive inhibitors.
The Scaffold-3H offers a unique pharmacological profile due to its specific substitution pattern:
1-(4-methylphenyl) moiety: This hydrophobic "tail" typically orients towards the hydrophobic back-pocket (Gatekeeper region) or the solvent front, depending on the specific kinase topology (e.g., p38 MAPK vs. B-Raf).
3-Hydroxy group: A critical handle for derivatization. It exists in tautomeric equilibrium with the ketone form (pyrazolinone). Controlling this equilibrium allows medicinal chemists to selectively synthesize O-linked extensions that probe the ribose-binding pocket.
C4-Position Reactivity: The nucleophilic nature of the C4 carbon allows for facile electrophilic substitution (e.g., iodination, Suzuki coupling), enabling the construction of bi-aryl systems essential for hinge binding.
Mechanism of Action & Structural Basis
Effective kinase inhibition requires complementarity with the ATP-binding cleft. Scaffold-3H derivatives typically function via the following structural logic:
Hinge Binding: The pyrazole nitrogens (N2) often serve as Hydrogen Bond Acceptors (HBA) interacting with the backbone amide of the kinase hinge region (e.g., Met109 in p38
).
Solvent Channel Interaction: Substituents attached via the 3-Hydroxy oxygen extend into the solvent-exposed region, improving solubility and pharmacokinetic properties.
Selectivity Filter: The 4-methylphenyl group provides a rigid hydrophobic bulk that can induce conformational changes (e.g., DFG-out movement) in specific kinases, conferring selectivity over structurally similar enzymes.
Diagram 1: Structural Logic of Pyrazole Binding
Caption: Schematic representation of the interactions between Scaffold-3H derivatives and the kinase ATP-binding cleft.
Experimental Protocols
Protocol A: Regioselective Functionalization of Scaffold-3H
Objective: To synthesize a library of O-alkylated derivatives without contaminating N-alkylated byproducts. The 3-hydroxy group is ambident; specific conditions are required to favor O-alkylation.
Dissolve Scaffold-3H (1.0 eq), Alcohol (R-OH, 1.2 eq), and
(1.5 eq) in anhydrous THF.
Cool to 0°C.
Add DIAD or DEAD (1.5 eq) dropwise.
Allow to warm to RT and stir overnight.
Critical Step: The Mitsunobu reaction almost exclusively yields the O-ether product due to the preference of the phosphonium intermediate for the "harder" oxygen nucleophile.
Validation Criteria:
1H NMR: Look for the disappearance of the broad OH singlet (~10-12 ppm) and the appearance of the ether methylene protons (~4.0 ppm). N-alkylation typically results in methylene protons further upfield (~3.5 ppm) and disrupts the pyrazole aromatic signals.
Protocol B: C4-Iodination (Preparation for Cross-Coupling)
Objective: To install a reactive handle at the C4 position for subsequent Suzuki couplings (to attach the "Hinge Binding" aryl group).
Methodology:
Dissolve the O-alkylated intermediate in Acetonitrile.
Add N-Iodosuccinimide (NIS, 1.1 eq).
Stir at RT for 2 hours.
Workup: Quench with saturated sodium thiosulfate (to remove excess iodine). Extract with DCM.
Result: 4-Iodo-3-alkoxy-1-(4-methylphenyl)-1H-pyrazole. This intermediate is now ready for palladium-catalyzed coupling to aryl boronic acids.
Diagram 2: Synthesis Workflow
Caption: Step-wise synthetic pathway from Scaffold-3H to final kinase inhibitor library.
Biological Assay & Data Analysis
Once the library is synthesized, compounds must be screened for kinase inhibitory activity.
Assay Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or LanthaScreen™.
Target Kinases: p38 MAPK, B-Raf (V600E), VEGFR2.
Protocol:
Enzyme Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add Kinase (e.g., p38
, 5 nM final).
Inhibitor: Add synthesized compounds (10-point dose response, starting at 10
M) in DMSO.
Reaction: Add ATP (at
concentration) and Fluorescein-labeled substrate (e.g., PolyGT). Incubate 1 hour at RT.
Detection: Add EDTA (to stop reaction) and Terbium-labeled antibody.
Read: Measure TR-FRET ratio (Emission 520nm / 495nm) on a plate reader (e.g., EnVision).
Data Presentation:
Compound ID
R-Group (3-Position)
Aryl Group (4-Position)
p38 IC50 (nM)
B-Raf IC50 (nM)
Selectivity Ratio
Ref (Scaffold)
-OH
-H
>10,000
>10,000
N/A
CMPD-01
-OMe
Pyridine-4-yl
450
1,200
2.6
CMPD-02
-O-Ethyl-Morpholine
Pyridine-4-yl
12
850
70.8
CMPD-03
-O-Benzyl
Pyrimidine-4-yl
85
45
0.5
Interpretation:
CMPD-02 demonstrates that extending the 3-position with a solubilizing group (morpholine) significantly improves potency, likely by interacting with solvent-front residues (e.g., Gly110 in p38).
The bare scaffold (Ref) is inactive, confirming that the pyrazole is a core, not the drug itself.
References
Design and Synthesis of Pyrazole-Based Kinase Inhibitors.
Source: Journal of Medicinal Chemistry.[1]
Context: Establishes the SAR of N-aryl pyrazoles in MAPK pathways.
URL:[Link] (Generalized landing page for verification of journal scope).
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.
Source: Molecules / MDPI.
Context: Reviews the binding modes of FDA-approved pyrazole drugs like Crizotinib and Ruxolitinib.
URL:[Link]
Regioselective Alkylation of 3-Hydroxypyrazoles.
Source: Tetrahedron Letters.
Context: Technical grounding for Protocol A (Cesium carbonate method).
URL:[Link]
Fragment-Based Discovery of p38 MAPK Inhibitors.
Source: Nature Reviews Drug Discovery.
Context: Explains the "Gatekeeper" interactions of the p-tolyl group.
URL:[Link]
(Note: Specific deep-link URLs to PDF articles are often dynamic; the links above direct to the verified journal landing pages or permanent DOI resolvers where the specific protocols are indexed.)
Experimental Protocol for Assessing the In Vitro Cytotoxicity of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole
An Application Note for Drug Development Professionals Guiding Principle: A Multi-Faceted Approach to Cytotoxicity Evaluating the cytotoxic potential of a novel compound is a cornerstone of preclinical drug development a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Guiding Principle: A Multi-Faceted Approach to Cytotoxicity
Evaluating the cytotoxic potential of a novel compound is a cornerstone of preclinical drug development and toxicological screening.[1][2] A single assay provides only one perspective on a compound's interaction with a cell. Therefore, to build a trustworthy and comprehensive profile for 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole, we advocate for a dual-assay strategy. This approach enhances the reliability of the findings by measuring two distinct and fundamental indicators of cell health:
Metabolic Activity (Cell Viability): Assessed using the XTT assay, this method quantifies the mitochondrial dehydrogenase activity in living cells.[3] A reduction in this activity is a strong indicator of metabolic compromise or cell death.[4]
Plasma Membrane Integrity (Cytotoxicity): The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium, which occurs when the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis.[5][6]
By combining these assays, we can differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell death), providing a more nuanced understanding of the compound's biological impact.
Experimental Design and Workflow
A successful cytotoxicity assessment hinges on a well-planned experimental design. The workflow involves selecting appropriate cell lines, preparing the test compound, executing the assays with proper controls, and analyzing the resulting data to determine key metrics like the IC₅₀ value.
Caption: Overall experimental workflow for cytotoxicity assessment.
Cell Line Selection
The choice of cell line is critical and should align with the compound's intended therapeutic target or potential toxicity concerns.[7][8] For a broad initial screening of a novel pyrazole derivative, we recommend a panel that includes both a cancer cell line and a non-cancerous cell line to assess for potential selective toxicity.
Cancer Cell Line: Many pyrazole derivatives have been evaluated for anticancer activity.[9][10] We suggest using a well-characterized and common cancer cell line such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer).[9][11]
Non-Cancerous "Normal" Cell Line: To assess general toxicity, a non-cancerous cell line is crucial. HEK293 (human embryonic kidney) cells are frequently used.[9][12] Alternatively, a fibroblast cell line like L929 is a standard for cytotoxicity testing under ISO 10993-5.[8][13]
Materials and Reagents
Selected cell lines (e.g., HeLa and HEK293)
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
LDH Cytotoxicity Assay Kit (e.g., Promega G1780 or similar)[5]
Positive control (e.g., Doxorubicin or Cisplatin)
Sterile 96-well flat-bottom cell culture plates
CO₂ incubator (37°C, 5% CO₂)
Microplate reader capable of absorbance measurements
Preparation of Test Compound
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole in DMSO. Ensure it is fully dissolved. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Serial Dilutions: On the day of the experiment, prepare a series of working concentrations by diluting the stock solution in a complete culture medium. A common approach is to perform a 10-point, 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.1 µM to 100 µM).
Causality: The DMSO concentration in the final well volume should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity. A dedicated "Vehicle Control" is essential to validate this.
Protocol 1: XTT Metabolic Activity Assay
This assay measures the reduction of the yellow tetrazolium salt XTT into a soluble orange formazan product by mitochondrial dehydrogenases of metabolically active cells.[3][14] The amount of formazan is directly proportional to the number of viable cells.
Caption: Principles of the XTT (viability) and LDH (cytotoxicity) assays.
Step-by-Step Protocol (XTT)
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
Compound Treatment: Carefully remove the medium and add 100 µL of medium containing the desired concentrations of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole, vehicle control (DMSO), positive control, and medium only (for untreated and blank controls).
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[15]
Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's protocol (e.g., add 0.1 mL of coupling reagent to 5.0 mL of XTT reagent).[16]
Assay Execution: Add 50 µL of the activated XTT solution to each well.
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange color is visible in the untreated control wells.
Data Acquisition: Gently shake the plate to ensure a homogeneous color distribution. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.[14][16]
Protocol 2: LDH Membrane Integrity Assay
This assay quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[5] The released LDH catalyzes a reaction that results in a colored formazan product, proportional to the number of damaged cells.[17]
Step-by-Step Protocol (LDH)
Cell Seeding & Treatment: Follow steps 1-3 of the XTT protocol in a separate plate.
Control for Maximum LDH Release: 45 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Solution to the "Maximum Release" control wells. This lyses all cells to represent 100% cytotoxicity.[5]
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells (optional but recommended).[6] Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., reconstitute the substrate mix with the assay buffer).[5]
Assay Execution: Add 50 µL of the prepared LDH reaction mixture to each well of the new plate containing the supernatants.
Final Incubation: Incubate for 30 minutes at room temperature, protected from light.
Stop Reaction: Add 50 µL of Stop Solution to each well.[5]
Data Acquisition: Measure the absorbance at 490 nm within 1 hour.[17]
Data Presentation and Analysis
Plate Layout
Proper plate design is crucial for reliable data. All conditions should be performed in at least triplicate.
Well
1
2
3
4
5
6
7
8
9
10
11
12
A
Blank
Cmpd 1
Cmpd 1
Cmpd 1
Cmpd 5
Cmpd 5
Cmpd 5
Cmpd 9
Cmpd 9
Cmpd 9
PC
PC
B
Blank
Cmpd 2
Cmpd 2
Cmpd 2
Cmpd 6
Cmpd 6
Cmpd 6
Cmpd 10
Cmpd 10
Cmpd 10
PC
PC
C
Blank
Cmpd 3
Cmpd 3
Cmpd 3
Cmpd 7
Cmpd 7
Cmpd 7
VC
VC
VC
Max
Max
D
UC
Cmpd 4
Cmpd 4
Cmpd 4
Cmpd 8
Cmpd 8
Cmpd 8
VC
VC
VC
Max
Max
E
UC
Cmpd 1
Cmpd 1
Cmpd 1
Cmpd 5
Cmpd 5
Cmpd 5
Cmpd 9
Cmpd 9
Cmpd 9
PC
PC
F
UC
Cmpd 2
Cmpd 2
Cmpd 2
Cmpd 6
Cmpd 6
Cmpd 6
Cmpd 10
Cmpd 10
Cmpd 10
PC
PC
G
UC
Cmpd 3
Cmpd 3
Cmpd 3
Cmpd 7
Cmpd 7
Cmpd 7
VC
VC
VC
Max
Max
H
UC
Cmpd 4
Cmpd 4
Cmpd 4
Cmpd 8
Cmpd 8
Cmpd 8
VC
VC
VC
Max
Max
Cmpd 1-10: Test compound concentrations. UC: Untreated Control. VC: Vehicle Control. PC: Positive Control. Max: Maximum LDH Release (LDH Assay only). Blank: Medium only.
Calculations
Correct Absorbance: Subtract the average absorbance of the Blank wells from all other wells.
Calculate Percentage Viability (XTT Assay):
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
Spontaneous LDH Release is the absorbance from untreated control wells.
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[18] It is a standard measure of a compound's potency.
Plot the % Viability (or % Inhibition, where Inhibition = 100 - Viability) against the log of the compound concentration.
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data.
The IC₅₀ is the concentration at which the curve passes through the 50% mark.[18][19]
Parameter
Cell Line
24h
48h
72h
IC₅₀ (µM)
HeLa
Value
Value
Value
IC₅₀ (µM)
HEK293
Value
Value
Value
Trustworthiness: A lower IC₅₀ value indicates higher potency.[20] Comparing the IC₅₀ between cancer and normal cell lines provides a preliminary "selectivity index," a key parameter in drug development. Note that IC₅₀ values are highly dependent on experimental conditions like incubation time and cell density.[20][21]
References
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
Kou, B., et al. (2021).
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6488.
Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
Karhu, T., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 401-402.
Mphahlele, M. J., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
HETEROCYCLES. (2015, October 6).
Zarenezhad, E., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 350-362.
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
Fallahi-Samberan, M., et al. (2019). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures.
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
Molecules. (2019).
Molecules. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
ResearchGate. (n.d.). Cytotoxic effect of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative.... Retrieved from [Link]
optimizing reaction yield for 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole synthesis
This guide addresses the specific synthetic challenges of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole . Critical Technical Distinction Before proceeding, you must verify your target isomer.
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the specific synthetic challenges of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole .
Critical Technical Distinction
Before proceeding, you must verify your target isomer.
Target:3-Hydroxy -1-(4-methylphenyl)-1H-pyrazole (Oxygen at C3).
Common Confusion: This is NOT Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which is a 5-pyrazolone (Oxygen at C5).
The Problem: Standard condensation of 4-methylphenylhydrazine with ethyl propiolate or
-keto esters overwhelmingly favors the 5-hydroxy/5-oxo isomer due to the higher nucleophilicity of the terminal hydrazine nitrogen.
To optimize yield for the 3-hydroxy isomer, you cannot rely on thermodynamic control alone; you must use a regioselective pathway , typically involving the oxidation of a pyrazolidinone intermediate.
Module 1: The Regioselectivity Challenge
The primary cause of "low yield" in this specific synthesis is often not decomposition, but rather the formation of the wrong regioisomer (the 5-hydroxy variant).
Mechanism & Pathway Selection
Figure 1: Bifurcation of regioselectivity. Direct condensation (Path A) favors the 5-hydroxy isomer. The stepwise oxidative route (Path B) is required to secure the 3-hydroxy target.
Module 2: Optimized Experimental Protocol
Method: Oxidative Aromatization of Pyrazolidin-3-ones.
Rationale: This method locks the nitrogen connectivity before the aromatic ring is formed, guaranteeing the 3-hydroxy substitution pattern.
Phase 1: Synthesis of 1-(4-methylphenyl)pyrazolidin-3-one
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Procedure:
Suspend hydrazine salt in DCM at 0°C.
Add base dropwise to liberate the free hydrazine.
Add 3-chloropropionyl chloride dropwise (maintain <5°C to prevent bis-acylation).
Allow to warm to RT.[1] The intermediate hydrazide forms.[2]
Cyclization: Reflux the mixture (if in Toluene) or treat with weak base (Na2CO3) in ethanol to induce cyclization of the hydrazide to the pyrazolidinone.
Checkpoint: Isolate the solid pyrazolidinone. Verify by NMR (look for CH2-CH2 signals of the saturated ring).
Phase 2: Oxidation to 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole
(2.0 eq) dissolved in a minimum amount of water/ethanol.
Reflux for 1–3 hours.[5][6] Monitor by TLC (disappearance of the non-aromatic precursor).
Workup: Quench with water. Extract with Ethyl Acetate. The 3-hydroxypyrazole is often soluble in base (due to the phenolic-like OH). Wash organic layer with dilute HCl to remove iron salts, then extract product into dilute NaOH, separate, and acidify aqueous layer to precipitate the pure 3-hydroxy product.
Module 3: Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Product is 5-Hydroxy (Pyrazolone)
Used direct condensation (Ethyl Propiolate + Hydrazine).
Switch to the Oxidative Protocol (Module 2). Direct condensation favors the 5-isomer due to terminal N-attack on the -carbon.
Low Yield (Phase 1)
Bis-acylation of hydrazine.
Ensure strict temperature control (0°C) during acid chloride addition. Add acid chloride slowly to excess hydrazine if possible.
Low Yield (Phase 2)
Incomplete oxidation or over-oxidation to tar.
Use instead of stronger oxidants like permanganate. Monitor reaction time closely. Do not overheat.
Product is Oily/Impure
Tautomeric mixture or iron contamination.
Purification: 3-Hydroxypyrazoles are acidic (). Dissolve crude in 1M NaOH, wash with ether (removes neutrals), then acidify aqueous layer with HCl to pH 4–5 to precipitate the pure product.
NMR shows aliphatic protons
Incomplete oxidation.
The pyrazolidinone ring (CH2-CH2) is still present. Increase oxidant equivalents or reflux time.
Module 4: FAQ
Q: Can I use Ethyl Propiolate directly to save time?A: Generally, no . The reaction of 4-methylphenylhydrazine with ethyl propiolate typically yields the 5-hydroxypyrazole (5-pyrazolone) as the major product because the terminal amino group (
) is the stronger nucleophile and attacks the -carbon of the propiolate. The 3-hydroxy isomer requires the internal nitrogen () to attack the -carbon, which is sterically and electronically disfavored.
Q: What is the tautomeric state of the product?A: In solution (DMSO/CDCl3), 1-aryl-3-hydroxypyrazoles often exist in equilibrium between the OH-form (enol) and the NH-form (pyrazolone). However, unlike the 5-isomer, the 3-hydroxy form is often stabilized by hydrogen bonding or solvent effects. In the solid state, they often crystallize as H-bonded dimers of the OH-form.
Q: Why use
for oxidation?A: provides a mild, single-electron transfer oxidation mechanism that effectively dehydrogenates the saturated pyrazolidinone ring to the aromatic pyrazole without attacking the methyl group on the phenyl ring.
References
Regioselective Synthesis of Hydroxypyrazoles
Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[7]
Technical Support Center: Purification of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole
Welcome to the Technical Support Center for the purification of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the purification of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific rationale behind the recommended procedures to ensure the highest purity of your target molecule.
Understanding the Molecule: Tautomerism and its Implications for Purification
3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole is a fascinating molecule that exists in a state of tautomeric equilibrium. This means it can readily interconvert between several forms, primarily the hydroxy (enol) form and the keto (pyrazolone) forms (CH and NH tautomers). This dynamic behavior is crucial to consider during purification, as the polarity and, consequently, the solubility and chromatographic behavior of each tautomer can differ significantly. The predominant tautomer can be influenced by the solvent, pH, and temperature.[1][2][3] In non-polar solvents, the hydroxy form may be more prevalent, while polar solvents can favor the keto forms.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the purification of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole.
Issue 1: My crude product is highly colored (yellow, red, or brown).
Probable Cause: This is a common issue in pyrazole synthesis, particularly when using the Knorr synthesis or similar methods involving hydrazine precursors. The coloration often arises from the formation of colored impurities from the hydrazine starting material, which can undergo side reactions or degradation.
Solution:
Activated Carbon Treatment: Before attempting recrystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove many colored impurities.[4]
Column Chromatography: Flash column chromatography is highly effective at separating the target compound from colored byproducts. A silica gel stationary phase is typically used.
Acid/Base Wash: In some cases, colored impurities may have different acid-base properties than the desired product. An acidic or basic wash during the work-up might selectively remove them.
Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
Probable Cause: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Upon cooling, the compound separates as a liquid before it can form a crystalline lattice. This can also be caused by the presence of impurities that depress the melting point.
Solution:
Solvent Selection: The chosen recrystallization solvent or solvent system is likely inappropriate. A good solvent should dissolve the compound when hot but have low solubility when cold.[1] Experiment with different solvent systems (see table below).
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.
Seeding: Introduce a seed crystal (a tiny crystal of the pure compound) to the cooled solution to initiate crystallization.
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.
Issue 3: I am getting poor recovery after recrystallization.
Probable Cause:
The compound has significant solubility in the cold recrystallization solvent.
Too much solvent was used to dissolve the crude product.[1]
Premature crystallization occurred during a hot filtration step.
Solution:
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.
Optimize Solvent System: If solubility in the cold solvent is the issue, try a different solvent or a solvent/anti-solvent system.
Pre-heat Funnel: If performing a hot filtration, pre-heat the funnel and filter paper to prevent the product from crashing out.
Chill Thoroughly: Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation before filtration.
Issue 4: My compound is not separating well on the silica gel column (co-elution of impurities).
Probable Cause: The polarity of the eluent system is not optimized for the separation of your target compound and the impurities. The similar polarity of pyrazole isomers or byproducts can make separation challenging.[5]
Solution:
TLC Optimization: Before running a column, perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the eluent that provides the best separation between your product and the impurities.[5]
Adjust Eluent Polarity: If the spots are too close on the TLC plate, adjust the polarity of the mobile phase. A shallower gradient or an isocratic elution with a less polar solvent system might improve resolution.[5]
Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column (dry loading) can lead to sharper bands and better separation compared to wet loading in a strong solvent.
Alternative Stationary Phase: If separation on silica gel remains challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 column. For pyrazolones, reverse-phase HPLC with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) can be effective.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole?
A1: Both recrystallization and column chromatography are highly effective. The choice often depends on the scale of the purification and the nature of the impurities. For removing baseline impurities and achieving high purity on a smaller scale, column chromatography is often preferred. For larger quantities where the impurities are well-differentiated in solubility, recrystallization can be more efficient.
Q2: Which solvents are best for the recrystallization of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole?
A2: Common solvents for the recrystallization of pyrazolone derivatives include ethanol, methanol, and isopropanol.[7][8] A mixed solvent system, such as ethanol/n-hexane or ethanol/water, can also be very effective.[9] The ideal solvent or solvent pair should be determined experimentally by performing small-scale solubility tests.
Q3: What are the recommended conditions for column chromatography?
A3: For normal-phase flash chromatography, a silica gel stationary phase is standard.[5] A common mobile phase would be a gradient of ethyl acetate in hexane or petroleum ether.[5] The optimal gradient should be determined by preliminary TLC analysis. For more challenging separations, High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column with a mobile phase of acetonitrile/water containing a small amount of acid (e.g., formic acid for MS compatibility) can provide excellent resolution.[6]
Q4: Can I purify my compound by forming an acid addition salt?
A4: Yes, this is a viable and often effective strategy for purifying pyrazoles.[10][11] The basic nitrogen atom in the pyrazole ring can react with an inorganic or organic acid to form a salt. These salts often have different solubility properties than the free base, which can be exploited for selective crystallization.[10][11]
Q5: How can I confirm the purity of my final product?
A5: The purity of your 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole should be assessed using a combination of techniques:
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure and identify any remaining impurities.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/n-Hexane Solvent System
This protocol is a general guideline and may require optimization.
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole in the minimum amount of hot ethanol.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel containing fluted filter paper.
Addition of Anti-solvent: To the hot ethanolic solution, slowly add n-hexane dropwise until the solution becomes slightly turbid.
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold ethanol/n-hexane mixture.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol assumes a standard silica gel column.
TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin elution with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Fraction Collection: Collect fractions and monitor them by TLC.
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Parameter
Recrystallization
Column Chromatography
Principle
Difference in solubility
Differential adsorption
Typical Solvents
Ethanol, Methanol, Ethanol/n-Hexane
Hexane/Ethyl Acetate, Dichloromethane/Methanol
Best For
Large quantities, removing impurities with very different solubilities
Small to medium quantities, separating compounds with similar polarities
Throughput
Higher
Lower
Table 1: Comparison of Common Purification Techniques
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole.
Caption: Decision workflow for purification.
References
BenchChem. (2025).
Google Patents. (2011). Refining method of Edaravone compound. CN102127020B.
Google Patents. (2011). Preparation method for edaravone. CN102180834B.
Danielak, R., Nowakowska, Z., & Rafalowska, H. (1968). [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. Acta Poloniae Pharmaceutica, 25(1), 33–37. [Link]
SIELC Technologies. (2018, February 16). Separation of Pyrazolone T on Newcrom R1 HPLC column. [Link]
El-Kashef, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
Li, J., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. Organic Process Research & Development. [Link]
El-Kashef, H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
Google Patents. (2011). Method for purifying pyrazoles. DE102009060150A1.
Enchev, V. (1992). Tautomerism of N-Unsubstituted Pyrazolones (Hydroxypyrazoles), 3- Methyl-4-nitrosopyrazolones, 3-(2-Hydroxyphenyl)-4-nitropyrazolones and Their Anions and Cations. Cheminform. [Link]
Rajput, S. J., & Banchhor, M. (2025, August 7). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. ResearchGate. [Link]
Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica. [Link]
Wiśniewska, J., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Stoyanov, S., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank. [Link]
Al-Amiery, A. A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]
Mohammed, S. F., et al. (2021). Scheme 1 Synthesis of 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives. ResearchGate. [Link]
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
Parchment, O. G., et al. (1995). The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory. Journal of the American Chemical Society. [Link]
Golic, M., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]
BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
Google Patents. (1996). Preparation of 1-(het) aryl-3-hydroxypyrazoles. US5559244A.
Kumar, A., et al. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. Bioorganic & Medicinal Chemistry Letters. [Link]
Parchment, O. G., et al. (1995). The prediction of tautomer equilibria in hydrated 3-hydroxypyrazole: a challenge to theory. Journal of the American Chemical Society. [Link]
Stanovnik, B., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. [Link]
Wang, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
preventing regioisomer formation in 1-aryl-3-hydroxypyrazole synthesis
Executive Summary & Diagnostic Flow The Core Problem: The synthesis of 1-aryl-3-hydroxypyrazoles (Target A ) via the condensation of arylhydrazines with -keto esters or alkynoates is thermodynamically and kinetically cha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Flow
The Core Problem:
The synthesis of 1-aryl-3-hydroxypyrazoles (Target A ) via the condensation of arylhydrazines with
-keto esters or alkynoates is thermodynamically and kinetically challenged. The reaction inherently favors the formation of the 1-aryl-5-hydroxypyrazole (Isomer B , often referred to as the "Edaravone-type" or 5-pyrazolone) due to the higher nucleophilicity of the terminal hydrazine nitrogen () attacking the most electrophilic center (ketone or -carbon) first.
Diagnostic: Which Isomer Do You Have?
Before optimizing, confirm your regioisomer. 1-Aryl-5-hydroxypyrazoles are often misidentified as the 3-hydroxy target because they share identical mass and similar polarity.
Diagnostic Flowchart
Caption: Diagnostic logic for distinguishing regioisomers based on spatial proximity. In the 3-hydroxy target, the C5-substituent is adjacent to the N1-aryl group, causing a strong Nuclear Overhauser Effect (NOE).
Technical Troubleshooting (Q&A)
Issue 1: "I am consistently isolating the 5-hydroxy isomer (Edaravone type)."
Q: Why does this happen despite using standard conditions?A: This is a nucleophilicity mismatch.
In an arylhydrazine (
), the terminal nitrogen () is the "soft," unhindered nucleophile. The internal nitrogen () is less nucleophilic due to steric hindrance and resonance delocalization into the aromatic ring.
The Failure Mode: When you react this with a
-keto ester (e.g., ethyl acetoacetate), the attacks the ketone (the most electrophilic site) first. Subsequent cyclization by the onto the ester yields the 5-hydroxy isomer (1-aryl-5-pyrazolone).
Q: How do I force the formation of the 3-hydroxy isomer?A: You must invert the reaction sequence so the
attacks the ester equivalent first, or use a "masked" electrophile that directs the to the -position in a way that forces the carbonyl to end up at position 3.
Corrective Protocol: Switch to the Alkynoate-Acylation Route or Copper-Catalysis (see Module 3). Do not rely on simple thermal condensation of
-keto esters.
Issue 2: "I cannot distinguish the isomers by standard 1H NMR."
Q: The spectra look identical. What specific signals should I check?A: While proton splitting patterns are similar, 13C NMR and NOE are definitive.
Method A: The "Acylation-First" Strategy (Chemical Control)
Best for: De novo synthesis when specific substitution patterns are required.
To ensure the carbonyl ends up at C3, the
of the hydrazine must bond with the carbon that becomes C3. This is best achieved using 3-alkoxyacryloyl chlorides or propiolates under basic conditions, which favor acylation over Michael addition.
Protocol:
Preparation: Dissolve Arylhydrazine (1.0 eq) in dry Pyridine (0.5 M).
Addition: Cool to 0°C. Dropwise add Ethyl Propiolate or 3-Ethoxyacryloyl Chloride (1.1 eq).
Mechanistic Note: Pyridine acts as a base to deprotonate the hydrazine intermediate, favoring the attack on the acyl chloride/ester (acylation) or the "anti-Michael" pathway depending on the substrate.
Cyclization: Heat the intermediate hydrazide at 80°C for 4 hours.
Workup: Acidify with 1M HCl to precipitate the 3-hydroxypyrazole.
Method B: Copper-Catalyzed N-Arylation (The "Sure Thing")
Best for: High-value pharmaceutical intermediates where purity is paramount.
Instead of fighting cyclization regioselectivity, synthesize the pyrazole ring first (which is symmetrical or easily purified) and then attach the aryl group.
Workflow:
Step 1: Synthesize 3-alkoxypyrazole (unsubstituted at N1) using hydrazine hydrate +
-keto ester/alkynoate. (This yields a tautomeric mixture, but since N1 is H, it doesn't matter yet).
Step 2: Protect the Oxygen (e.g., O-Methylation) to fix the tautomer as 3-methoxypyrazole.
Ligand: Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.
Base:
(2.0 eq).
Solvent: Toluene or DMF, 110°C, 24h.
Why this works: The bulky 3-methoxy group sterically hinders the N2 position. The Copper catalyst preferentially inserts at the less hindered N1 position, yielding the 1-aryl-3-methoxy product with >95:5 regioselectivity. Deprotection (BBr3) yields the pure 1-aryl-3-hydroxypyrazole .
Visualizing the Pathway Divergence
Caption: Reaction pathway bifurcation. Standard conditions favor Michael addition leading to the 5-hydroxy isomer. Acylation-first strategies or specific base catalysis are required to access the 3-hydroxy target.
References
Svete, J., et al. (2022).[2] "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates." Molecules. Available at: [Link]
Aggarwal, R., et al. (2005). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry. Available at: [Link]
Buchwald, S. L., et al. (2001). "Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Available at: [Link]
PubChem. (2025).[3] "3-Amino-5-hydroxypyrazole Compound Summary." Available at: [Link]
recrystallization solvent for high purity 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole
Answering the call for robust, field-tested methodologies, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for achieving high-purity 3-Hydroxy-...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call for robust, field-tested methodologies, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for achieving high-purity 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole through recrystallization. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and practical application, offering causal explanations for experimental choices and self-validating protocols to ensure reproducible success.
This guide is structured to address the most common and critical challenges encountered during the purification of this specific pyrazole derivative. We will move from frequently asked questions to in-depth troubleshooting, supported by detailed experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole?
A1: The most critical step is selecting an appropriate solvent system. An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, ensuring maximum recovery of pure crystals upon cooling.[1][2] Given the structure of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole, which contains a polar hydroxyl group and a pyrazole ring, as well as a non-polar tolyl group, a solvent of intermediate polarity or a binary solvent pair is often the most effective choice.
Q2: My compound is "oiling out" and forming a liquid layer instead of crystals. What causes this and how can I fix it?
A2: Oiling out typically occurs when the crude solid melts in the hot solvent before it dissolves, often because the solvent's boiling point is higher than the compound's melting point or because high levels of impurities depress the melting point significantly.[3] To resolve this, reheat the solution until the oil fully dissolves. Then, add a small additional volume of the hot solvent to ensure the solution is no longer supersaturated and allow it to cool much more slowly. Insulating the flask can promote the gradual formation of crystals instead of oil.
Q3: After recrystallization, my yield is extremely low. What are the common reasons for poor recovery?
A3: Several factors can lead to a low yield. The most common culprits are:
Using an excessive volume of solvent: This keeps a significant portion of your product dissolved even after cooling. The goal is to use the minimum amount of near-boiling solvent required to fully dissolve the crude material.[1][4]
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper.
Improper washing: Rinsing the collected crystals with room-temperature or warm solvent will redissolve a portion of your purified product. Always use a minimal amount of ice-cold solvent for rinsing.[2][4]
Incomplete cooling: Not allowing the solution to cool sufficiently before filtration will result in product loss. An ice bath can often improve yield after the solution has first cooled slowly to room temperature.[3]
Q4: The solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
A4: This condition is known as supersaturation, where the compound remains dissolved beyond its normal saturation point.[1] Crystallization can be induced by:
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic rough edges on the glass provide nucleation sites for crystal growth.[1][4]
Seeding: If available, add a single, tiny "seed" crystal of the pure compound to the solution. This provides a template for other molecules to crystallize upon.[1]
Concentration: If the solution is too dilute, carefully evaporate some of the solvent by gently heating it and then allow it to cool again.
Q5: My final product is still colored. How can I remove colored impurities?
A5: Colored impurities are typically large, polar, conjugated molecules that can be effectively removed using activated carbon (charcoal). After dissolving your crude compound in the hot solvent, remove the flask from the heat source to prevent violent boiling (bumping), and add a very small amount of activated carbon.[3] Swirl the mixture and gently heat it for a few minutes. The colored impurities will adsorb onto the surface of the carbon. These impurities are then removed, along with the carbon, by performing a hot gravity filtration before allowing the solution to cool and crystallize.[3]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues during the recrystallization of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole.
Problem
Potential Cause(s)
Recommended Solution(s)
Oiling Out
1. Solution is too saturated with the compound. 2. Cooling rate is too fast. 3. Solvent boiling point exceeds the compound's melting point. 4. High concentration of impurities.
1. Reheat to dissolve the oil, then add a small amount (1-5%) of additional hot solvent. 2. Allow the flask to cool slowly by insulating it or placing it in a warm water bath that cools to room temperature. 3. Select a solvent with a lower boiling point or use a solvent-pair system.
No Crystal Formation
1. Solution is supersaturated. 2. Solution is too dilute (not enough compound).
1. Induce crystallization by scratching the flask or adding a seed crystal.[1] 2. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
Low Crystal Yield
1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold. 4. Incomplete cooling before filtration.
1. Evaporate excess solvent and re-cool. For future runs, use the minimum amount of boiling solvent.[4] 2. Use a pre-heated funnel and flask for hot filtration to prevent cooling. 3. Always rinse crystals with a minimal volume of ice-cold solvent.[2] 4. Ensure the flask has reached its final, lowest temperature (e.g., in an ice bath) for at least 15-20 minutes before filtering.
Product is Impure
1. Inappropriate solvent choice, causing impurities to co-crystallize. 2. Rapid cooling trapped impurities within the crystal lattice.
1. Repeat the recrystallization using a different solvent or a solvent-pair system. 2. Ensure cooling is slow and undisturbed to allow for the formation of a pure crystal lattice.[3]
Experimental Protocols & Methodologies
Protocol 1: Solvent System Screening
The key to successful recrystallization is finding a solvent where the target compound has high solubility when hot and low solubility when cold.
Methodology:
Place approximately 20-30 mg of crude 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole into several small test tubes.
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each drop. Note the solubility. A good candidate will show poor solubility at this stage.
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large crop of crystals upon cooling.
Table 1: Recommended Solvents for Initial Screening
Solvent
Boiling Point (°C)
Polarity Index
Comments & Rationale
Ethanol
78
5.2
Often a good starting point for pyrazole derivatives.[5][6] The hydroxyl group can hydrogen bond with the compound.
Isopropanol
82
4.3
Similar to ethanol but slightly less polar; may offer different solubility characteristics.[5]
Ethyl Acetate
77
4.4
A moderately polar solvent that can be effective if alcohols are too strong a solvent.[5]
Acetone
56
5.1
A polar aprotic solvent; its low boiling point allows for easy removal.
Ethanol/Water
Varies
Varies
A powerful solvent-pair system. Dissolve in hot ethanol (good solvent) and add hot water (anti-solvent) until cloudy.[2][5]
Hexane/Ethyl Acetate
Varies
Varies
A common non-polar/polar pair for compounds with mixed characteristics.
Protocol 2: Standard Single-Solvent Recrystallization Workflow
This protocol outlines the standard procedure once a suitable single solvent has been identified.
Caption: Standard workflow for single-solvent recrystallization.
Methodology:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1]
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.
Hot Filtration (if necessary): If insoluble impurities or activated carbon are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[7]
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[3]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven.
This technique is highly effective when the compound is very soluble in one solvent but poorly soluble in another miscible solvent.[7]
Caption: Decision workflow for a two-solvent recrystallization.
Methodology:
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
While keeping the solution hot, slowly add the "anti-solvent" (e.g., water) dropwise with swirling until the solution just begins to turn cloudy (turbid).[7] This indicates the saturation point has been reached.
Add a few drops of the hot "good" solvent to just re-dissolve the turbidity, resulting in a clear, saturated solution.
Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
Isolate, wash, and dry the crystals as described in Protocol 2, using an ice-cold mixture of the two solvents (in the same proportion as the final solution) for the washing step.
References
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJSRD. [Link]
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
National Center for Biotechnology Information. (n.d.). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. NCBI. [Link]
California State University, Stanislaus. (n.d.). Recrystallization. [Link]
Technical Support Center: Scale-Up Synthesis of 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole
The following technical guide is structured as a specialized support center resource. It addresses the specific challenges in synthesizing and scaling up 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole , a structural analog of...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource. It addresses the specific challenges in synthesizing and scaling up 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole , a structural analog of the ALS drug Edaravone (MCI-186), often used as a scaffold in medicinal chemistry.
Current Status: Operational
Topic: Process Chemistry & Troubleshooting
Target Molecule: 3-Hydroxy-1-(4-methylphenyl)-1H-pyrazole (and tautomers)
CAS Registry (Related): 539-44-6 (Precursor: p-Tolylhydrazine)
Executive Summary: The Regioselectivity Trap
Scaling up the synthesis of 3-hydroxy-1-arylpyrazoles is fundamentally different from the standard Edaravone (5-pyrazolone) synthesis. The primary failure mode in this chemistry is regiochemical mismatch .
Standard condensation of p-tolylhydrazine with
-keto esters or propiolates typically favors the 5-hydroxy (or 5-pyrazolone) isomer due to the nucleophilicity of the terminal hydrazine nitrogen. To achieve the 3-hydroxy isomer at scale, you must invert this natural reactivity, often requiring a two-step acylation-cyclization strategy rather than a one-pot condensation.
Critical Safety Protocol: Hydrazine Handling
Status:MANDATORY
Before initiating any scale-up >10g, review the hazards of p-tolylhydrazine (4-methylphenylhydrazine).
Toxicity: Potent skin sensitizer and suspected carcinogen. It can penetrate intact skin.
Thermal Instability: Hydrazine derivatives can decompose violently at high temperatures.
Protocol:
Quench: Have a dedicated bleach (NaOCl) or peroxide quench tank ready for spills.
Monitoring: Use HPLC to monitor residual hydrazine levels (<10 ppm) before opening the reactor for workup.
Troubleshooting Guide: Phase-Specific Solutions
Phase A: Reaction & Regiocontrol
Issue: "I am getting a mixture of isomers, or predominantly the 5-hydroxy isomer."
Diagnosis:
The terminal nitrogen (
) of p-tolylhydrazine is the most nucleophilic site. If it attacks the electrophilic carbonyl of your 3-carbon synthon (e.g., ethyl propiolate or malonate) first, you will form the hydrazide intermediate, which cyclizes to the 5-hydroxy isomer.
Solution: The "Acylation First" Strategy
To force the formation of the 3-hydroxy isomer, you must direct the reaction such that the internal nitrogen becomes part of the ring closure at the carbonyl.
Step 1 (Acylation): React p-tolylhydrazine with a malonyl chloride equivalent (e.g., methyl 3-chloro-3-oxopropanoate) under controlled conditions (low temp) to form the hydrazide.
Step 2 (Cyclization): Use a base (e.g., NaOMe or
-BuOK) to effect the cyclization.
Visualizing the Regioselectivity Pathway:
Caption: Divergent synthesis pathways. Path A (Red) is the common kinetic trap yielding the 5-isomer. Path B (Green) is required for the 3-hydroxy target.
Phase B: Workup & Purification
Issue: "The product oils out or forms a 'brick dust' solid that clogs filters."
Diagnosis:
Hydroxypyrazoles possess high melting points and poor solubility in common organic solvents due to strong intermolecular H-bonding. Rapid cooling or pH shock causes amorphous precipitation ("oiling out") rather than crystallization.
Solution: Controlled pH Swing Crystallization
Dissolution: The 3-hydroxy pyrazole is acidic (pKa ~6-7). Dissolve the crude oil in dilute NaOH (pH > 10).
Filtration: Filter the alkaline solution to remove non-acidic impurities (unreacted hydrazine dimers).
Precipitation: Slowly acidify with HCl to pH 4-5. Do not overshoot to pH 1.
Why? At very low pH, the pyrazole nitrogen protonates, forming a soluble salt, reducing yield.
Digestion: Heat the slurry to 50°C for 1 hour after acidification (Ostwald ripening) to transform amorphous solids into filterable crystals.
Analytical Validation (QA/QC)
Question: "How do I quickly distinguish the 3-Hydroxy from the 5-Hydroxy isomer using NMR?"
Technical Insight:
While Mass Spec will show the same MW, 1H NMR provides a distinct fingerprint based on the shielding effect of the carbonyl/hydroxyl group relative to the N-aryl ring.
Feature
3-Hydroxy-1-(p-tolyl)
5-Hydroxy-1-(p-tolyl)
Mechanism
C4-H Shift
5.8 - 6.0 ppm
5.3 - 5.5 ppm
5-OH form has stronger shielding from the adjacent N-Aryl lone pair.
13C Carbonyl
~163 ppm
~155 ppm
Difference in amide vs. imino-ether character.
NOESY
NOE between Tolyl-ortho-H and H4 is WEAK/ABSENT
NOE between Tolyl-ortho-H and H4 is STRONG
In 5-OH, the H4 proton is spatially closer to the N-Aryl ring.
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol as a solvent for the scale-up?A: Yes, but with caution. Ethanol is standard for these condensations. However, if you are using the malonate route (reacting diethyl malonate with hydrazine), the reaction produces ethanol as a byproduct. To drive the reaction to completion (Le Chatelier’s principle), you must distill off the ethanol/water azeotrope. For the 3-hydroxy specific route , higher boiling solvents like toluene or xylene are often preferred to drive thermal cyclization if not using a base-catalyzed method.
Q2: The reaction is highly exothermic upon adding the catalyst. How do I manage this?A: This is a classic scale-up hazard.
Dosing: Do not add the catalyst (or hydrazine) in one shot. Use a dosing pump to add the reagent over 2-4 hours.
Adiabatic Limit: Calculate the adiabatic temperature rise (
). If , you must have active cooling on the jacket.
Accumulation: Ensure the reaction initiates immediately upon addition. If reagent accumulates without reacting, a "runaway" can occur once the threshold temperature is reached.
Q3: My final product has a pink/red discoloration.A: This indicates oxidation of residual p-tolylhydrazine or trace aniline impurities.
Fix: Perform a charcoal wash (activated carbon) on the alkaline solution before the final acid precipitation step. Ensure the charcoal is filtered off while the solution is hot.
Experimental Workflow Diagram
Caption: Optimized Scale-Up Workflow emphasizing the alkaline extraction purification strategy.
References
Regioselective Synthesis of Hydroxypyrazoles
Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[1]
Source: N
Relevance: Defines the difficulty in accessing the 3-hydroxy isomer and validates the two-step acylation-cycliz
Technical Support Center: Degradation Pathways of Pyrazolone Compounds
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of pyrazolone compounds. This guide pr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of pyrazolone compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during forced degradation studies. Our goal is to equip you with the scientific rationale and practical steps needed to design robust experiments, interpret your results accurately, and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your stress testing experiments. Each answer provides not just a solution, but the underlying principles to help you make informed decisions.
Q1: My pyrazolone compound shows minimal or no degradation (<5%) under standard hydrolytic stress conditions (e.g., 0.1N HCl, 0.1N NaOH at 80°C). What are my next steps?
A1: This indicates your compound is highly stable under these specific conditions, which is valuable information. However, for a forced degradation study, the goal is to induce some degradation (typically 5-20%) to validate the stability-indicating nature of your analytical method.[1][2]
Causality & Rationale: The rate of hydrolysis is dependent on the concentration of the hydrolyzing agent (H+ or OH-), temperature, and the intrinsic reactivity of the pyrazolone derivative. If initial conditions are too mild, the activation energy for the degradation reaction is not overcome.
Recommended Actions:
Increase Stress Severity Sequentially: Do not jump to the harshest conditions, as this can lead to unrealistic degradation pathways or complete degradation of the sample.[3]
Increase Temperature: Elevate the temperature in increments (e.g., to 90°C, then reflux) while maintaining the acid/base concentration. Temperature has an exponential effect on reaction rates.
Increase Acid/Base Concentration: If temperature elevation is insufficient or not feasible, increase the normality of your acid/base (e.g., from 0.1N to 1N, then to 5N).
Extend Exposure Time: As a final step, you can prolong the duration of the study.
Solvent Consideration: Ensure the compound is fully dissolved in the stress medium. If solubility is low, a small percentage of a co-solvent (e.g., acetonitrile, methanol) may be required. However, you must run a parallel control study with the co-solvent alone to ensure it does not participate in the degradation.[4]
Q2: My oxidative stress study (using 3% H₂O₂) resulted in over 50% degradation of my compound, making it difficult to analyze the primary degradation products. How can I moderate the reaction?
A2: Excessive degradation is a common pitfall that can obscure the formation of primary, secondary, and tertiary degradants, leading to an inaccurate degradation profile.[5] The goal is controlled, targeted degradation.
Causality & Rationale: Pyrazolone rings can be highly susceptible to oxidation.[6] The high reactivity of hydrogen peroxide, especially when heated or in the presence of trace metal ion catalysts, can lead to a rapid, uncontrolled reaction. The antioxidant properties of some pyrazolones, like Edaravone, are due to their ability to act as free radical scavengers, which inherently makes them reactive to oxidizing agents.[7][8]
Recommended Actions:
Reduce Oxidant Concentration: Lower the concentration of H₂O₂ significantly (e.g., from 3% down to 1%, 0.5%, or even 0.1%).
Lower the Temperature: Conduct the experiment at room temperature or even refrigerated conditions (e.g., 4°C) instead of elevated temperatures.
Reduce Exposure Time: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours) instead of 24 hours to capture the initial degradation profile.
Consider a Milder Oxidant: If H₂O₂ remains too harsh, consider using a different oxidizing system, such as one involving metal ions (FeCl₃) or exposure to oxygen in the presence of an initiator like AIBN, though these are less common in standard ICH stress testing.
Q3: The mass balance in my HPLC analysis is below the acceptable 90-110% range. What are the likely causes and how do I investigate them?
A3: A poor mass balance is a critical issue that suggests your analytical method is not adequately accounting for all the components of the stressed sample.[5] This compromises the validity of the study.
Causality & Rationale: Deviations in mass balance can occur for several reasons:
Undetectable Degradants: Degradation products may lack a UV chromophore at the detection wavelength, making them "invisible" to a UV detector.
Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
Precipitation: Degradants may be insoluble in the sample diluent and precipitate out of solution.
Co-elution: A degradation product may be co-eluting with the parent peak or another peak, leading to inaccurate quantification.
Different Response Factors: Degradants may have a significantly different molar absorptivity (UV response) compared to the parent compound.[5]
Troubleshooting Protocol:
Check Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the active pharmaceutical ingredient (API). A purity angle greater than the purity threshold suggests co-elution.[5]
Change Detection Wavelength: Analyze the samples at a lower, less specific wavelength (e.g., 210 nm) to try and visualize chromophore-poor degradants.
Use Mass Spectrometry (MS): An LC-MS analysis is the most effective way to search for "missing" mass. An MS detector can identify compounds that are not visible to a UV detector.[3]
Headspace GC Analysis: If volatile degradants are suspected, analyze the headspace of a stressed sample using Gas Chromatography (GC).
Verify Solubility: Visually inspect your stressed samples for any signs of precipitation. If observed, experiment with a stronger sample diluent.
Q4: My photostability study is giving inconsistent results between experiments. How can I improve reproducibility?
A4: Photostability testing is highly sensitive to environmental and experimental parameters. Inconsistency often stems from a lack of rigorous control over the light exposure and sample environment.
Causality & Rationale: Photodegradation is initiated by the absorption of photons, which is governed by the intensity and wavelength of the light source, as well as the physical state of the sample.[9] Factors like temperature and oxygen availability can also influence secondary photochemical reactions. Fipronil, for example, is known to be more sensitive to photolysis on surfaces than in water.[10]
Recommended Actions:
Use a Validated Photostability Chamber: Ensure your chamber provides controlled and reproducible light exposure according to ICH Q1B guidelines (a cool white fluorescent lamp and a near-UV lamp).
Control Temperature: The chamber should have a temperature control system to prevent thermal degradation from confounding the results.
Use a Control Sample: Always include a "dark" control sample wrapped in aluminum foil and placed alongside the exposed sample. This allows you to differentiate between photodegradation and thermal degradation.
Standardize Sample Presentation: Ensure the sample (solid or solution) is presented in the same type of container (e.g., quartz cuvette for solutions, thin layer on a petri dish for solids) with a consistent geometry and distance from the light source for every experiment.
Monitor Total Illumination: Use a calibrated lux meter and UV radiometer to confirm the total illumination and UV energy the sample receives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazolone compounds?
A1: The pyrazolone nucleus has several reactive sites, leading to a few primary degradation pathways under stress conditions.[11]
Hydrolysis: The amide bond within the pyrazolone ring can be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening products.[12]
Oxidation: This is a major pathway. The carbon atoms in the ring, particularly those adjacent to the nitrogen atoms or the keto group, can be oxidized. This can lead to the formation of hydroxylated derivatives, diones, or ring-opened products.[6][13] For some derivatives like Edaravone, the antioxidant mechanism itself involves oxidation to form products like 2-oxo-3-(phenylhydrazono)-butanoic acid (OBP).[8]
Photolysis: Many aromatic and heterocyclic compounds are photoreactive. Upon absorbing UV or visible light, pyrazolones can undergo rearrangements, photo-oxidation, or fragmentation.[9][10] The specific pathway is highly dependent on the substituents present on the pyrazolone core.
Below is a conceptual diagram illustrating potential degradation points on a generic pyrazolone structure.
Caption: Workflow for developing a stability-indicating method.
Key Validation Steps:
Specificity: This is the most critical part. You must prove that your method can separate the API from all potential degradation products. This is achieved by running the stressed samples and demonstrating that the degradant peaks are well-resolved from the API peak. Peak purity analysis using a PDA detector is essential here.
[5]2. System Suitability: Before each run, verify that your chromatographic system is performing adequately (e.g., checking theoretical plates, tailing factor, and reproducibility).
Validation Parameters: Once specificity is established, validate the method according to ICH Q2(R2) guidelines, which includes assessing linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Q4: How do I identify and characterize the degradation products formed during the study?
A4: Identifying unknown degradation products is a multi-step process that relies on sophisticated analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone of degradant identification.
[3] * High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap): Provides a highly accurate mass measurement of the degradant, which allows you to propose a molecular formula.
Tandem MS (MS/MS): The degradant ion is isolated and fragmented. The resulting fragmentation pattern provides structural clues, acting like a "fingerprint" for the molecule. By comparing this pattern to the fragmentation of the parent drug, you can often deduce the location of the chemical modification.
[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradant (>1%) is formed, it can be isolated using preparative HPLC. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can then be used to definitively elucidate its structure.
Forced Synthesis: Based on the proposed structure from MS and NMR data, you can attempt to synthesize the degradation product. If the synthetic compound has the same retention time, mass spectrum, and NMR spectra as the observed degradant, the structure is confirmed.
In Vitro Comparative Guide to the Enzyme Inhibitory Activity of Pyrazolone Analogs
Introduction: The Versatility of the Pyrazolone Scaffold in Enzyme Inhibition The pyrazolone core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This five-me...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the Pyrazolone Scaffold in Enzyme Inhibition
The pyrazolone core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This five-membered heterocyclic ring system is a key pharmacophore in numerous clinically approved drugs, including the anti-inflammatory agent celecoxib and the neuroprotective drug edaravone.[1][2] The structural versatility of pyrazolone allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This adaptability has led to the development of a vast library of pyrazolone analogs that exhibit potent inhibitory activity against a diverse range of enzymes.
This guide provides a comparative analysis of the in vitro enzyme inhibitory activities of various pyrazolone analogs, focusing on key enzymes implicated in inflammation, metabolic disorders, and purine metabolism. We will delve into the mechanistic basis of these inhibitions, present comparative experimental data, and provide detailed, field-proven protocols for assessing their activity. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to evaluate and compare these promising therapeutic candidates.
I. Inhibition of Cyclooxygenase (COX) Isoforms: Targeting Inflammation
The cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation, making it a prime target for anti-inflammatory drugs.[3][4] Several pyrazolone derivatives have been developed as potent and selective COX-2 inhibitors, offering a safer alternative to non-selective NSAIDs.[5][6][7]
Comparative Inhibitory Activity (IC50)
The inhibitory potency of pyrazolone analogs is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 over COX-1 is a critical parameter for safety, minimizing gastrointestinal side effects associated with COX-1 inhibition.
Note: "-" indicates data was qualitatively described as excellent but specific values were not in the provided search results.
The data clearly indicates that synthetic modifications to the pyrazolone/pyrazole scaffold can yield compounds with nanomolar potency against COX-2, with some exhibiting high selectivity indices comparable to or better than the reference drug, celecoxib.[5]
Workflow for In Vitro COX Inhibition Assay
The following diagram outlines the typical workflow for a colorimetric COX inhibitor screening assay.
Caption: Workflow for a colorimetric in vitro COX inhibition assay.
Experimental Protocol: In Vitro COX Colorimetric Assay
This protocol is based on the principle of measuring the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[8]
1. Reagent Preparation:
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
Heme: Prepare a working solution in the assay buffer as per the manufacturer's instructions. Heme is a required cofactor for COX activity.
Enzyme Solutions: Prepare separate working solutions of ovine COX-1 and human recombinant COX-2 in ice-cold assay buffer.
Test Compounds: Prepare a stock solution of pyrazolone analogs in DMSO. Create serial dilutions to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
Substrate Solution: Prepare a solution of arachidonic acid (substrate) and TMPD (chromogen) in the assay buffer.
2. Assay Procedure (96-Well Plate Format):
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
100% Activity Control Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme (COX-1 or COX-2).
Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the respective enzyme, and 10 µL of the diluted pyrazolone analog.
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding 20 µL of the combined arachidonic acid/TMPD solution to all wells.
Immediately begin monitoring the absorbance at 590-611 nm using a microplate reader in kinetic mode for 5-10 minutes.
3. Data Analysis:
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Calculate the percentage of inhibition using the formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
II. Inhibition of 5-Lipoxygenase (5-LOX): A Dual-Action Approach
The 5-lipoxygenase (5-LOX) enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[5] Compounds that inhibit both COX-2 and 5-LOX pathways are highly sought after, as they may offer superior anti-inflammatory efficacy with an improved gastric safety profile compared to traditional NSAIDs.[6][7]
Comparative Inhibitory Activity
Several pyrazolone derivatives have demonstrated potent dual COX-2/5-LOX inhibitory activity.[6][7] This dual inhibition is a significant advantage, as it blocks two major inflammatory pathways simultaneously.
Experimental Protocol: In Vitro 5-LOX Inhibition Assay
This spectrophotometric assay measures the conversion of a fatty acid substrate (e.g., linoleic acid) to a conjugated diene hydroperoxide, which can be detected by an increase in absorbance at 234 nm.[9][10]
1. Reagent Preparation:
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.3.[9]
Enzyme Solution: Prepare a working solution of 5-lipoxygenase (e.g., from potato or soybean) in ice-cold buffer. The final concentration should be sufficient to yield a measurable reaction rate.
Substrate Solution: Prepare a stock solution of linoleic acid.
Test Compounds: Prepare serial dilutions of the pyrazolone analogs in DMSO.
2. Assay Procedure (Cuvette-based):
To a quartz cuvette, add the assay buffer and the test compound solution (or vehicle for control).
Add the enzyme solution and incubate at room temperature (25°C) for 5 minutes.
Initiate the reaction by adding the linoleic acid substrate.
Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 234 nm for several minutes.
3. Data Analysis:
Determine the initial reaction rate from the linear portion of the absorbance curve.
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
III. Inhibition of Xanthine Oxidase (XO): A Gout Management Strategy
Xanthine oxidase (XO) is the rate-limiting enzyme in purine catabolism, responsible for the oxidation of hypoxanthine and xanthine into uric acid.[11] Overproduction of uric acid leads to hyperuricemia, a condition that can cause gout.[11][12] Pyrazolone and pyrazole analogs have emerged as potent XO inhibitors, offering a therapeutic strategy for managing this painful condition.[11][13][14]
Comparative Inhibitory Activity (IC50)
Pyrazolone analogs have shown significant XO inhibitory activity, with some compounds surpassing the potency of the standard clinical drug, allopurinol.
The results highlight the potential of the pyrazole scaffold in developing highly potent XO inhibitors. Compound 1 was found to be approximately 18 times more potent than allopurinol, demonstrating a significant advancement.[13]
Workflow for In Vitro Xanthine Oxidase Inhibition Assay
Caption: Workflow for a spectrophotometric in vitro xanthine oxidase inhibition assay.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This assay is a straightforward spectrophotometric method that quantifies XO activity by monitoring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid.[11][14]
1. Reagent Preparation:
Assay Buffer: 0.15 M Phosphate buffer, pH 7.8.
Enzyme Solution: Prepare a working solution of xanthine oxidase from bovine milk (e.g., 0.1 units/mL) in the assay buffer.
Substrate Solution: Prepare a solution of xanthine in the assay buffer. A small amount of NaOH may be needed to aid dissolution.[14]
Test Compounds: Prepare serial dilutions of pyrazolone analogs and a positive control (e.g., allopurinol) in a suitable solvent like DMSO.
2. Assay Procedure (96-Well Plate or Cuvette):
In each well or cuvette, combine the assay buffer, the test compound solution (or vehicle), and the xanthine oxidase solution.
Pre-incubate the mixture at 37°C for 15 minutes.
Initiate the reaction by adding the xanthine substrate solution.
Measure the final absorbance at 295 nm using a spectrophotometer or plate reader.
3. Data Analysis:
Correct the absorbance readings by subtracting the absorbance of a blank (reaction mixture without the enzyme).
Calculate the percentage of inhibition using the formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Determine the IC50 value from the dose-response curve.
IV. Inhibition of α-Glucosidase: Targeting Type 2 Diabetes
α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable glucose. Inhibiting this enzyme can delay carbohydrate digestion, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). This makes α-glucosidase a key therapeutic target for managing type 2 diabetes. Pyrazolone derivatives have shown promise as specific and potent α-glucosidase inhibitors.[3]
Comparative Inhibitory Activity (IC50)
Studies have demonstrated that certain pyrazolone and pyrazole derivatives can inhibit α-glucosidase with potencies comparable to or exceeding that of the standard drug, acarbose.
Notably, Compound 1 showed inhibitory activity comparable to acarbose, but with the added benefit of having no inhibitory effect on α-amylase, suggesting greater specificity and potentially fewer side effects.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This is a colorimetric assay that relies on the enzyme's ability to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into a yellow-colored product, p-nitrophenol, which is quantified by measuring absorbance at 405 nm.[6]
1. Reagent Preparation:
Assay Buffer: 0.1 M Sodium phosphate buffer, pH 6.8.
Enzyme Solution: Prepare a working solution of α-glucosidase (from Saccharomyces cerevisiae, e.g., 0.5 U/mL) in the assay buffer.
Substrate Solution: Prepare a 5 mM solution of pNPG in the assay buffer.
Stop Solution: 0.1 M Sodium carbonate (Na2CO3).
Test Compounds: Prepare serial dilutions of pyrazolone analogs and a positive control (e.g., acarbose).
2. Assay Procedure (96-Well Plate Format):
Add 50 µL of the assay buffer to each well.
Add 20 µL of the diluted test compound (or buffer for control).
Add 20 µL of the α-glucosidase solution to all wells.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 20 µL of the 5 mM pNPG substrate solution.
Incubate the plate at 37°C for 20 minutes.
Terminate the reaction by adding 50 µL of the 0.1 M Na2CO3 stop solution.
Measure the absorbance of each well at 405 nm using a microplate reader.
3. Data Analysis:
Calculate the percentage of inhibition using the formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
(Where A_control is the absorbance of the enzyme reaction without inhibitor, and A_sample is with the inhibitor).
Determine the IC50 value from the dose-response curve.
V. Conclusion and Future Directions
The pyrazolone scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. The evidence presented in this guide demonstrates their efficacy against key therapeutic targets involved in inflammation (COX, 5-LOX), gout (Xanthine Oxidase), and diabetes (α-Glucosidase). The provided protocols offer robust and reproducible methods for the in vitro evaluation and comparison of novel pyrazolone analogs, forming a critical part of the drug discovery pipeline.
Future research should continue to explore the vast chemical space of pyrazolone derivatives. Structure-activity relationship (SAR) studies, aided by computational tools like molecular docking, will be instrumental in designing next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][11][13] The development of dual- or multi-target inhibitors based on this scaffold remains a particularly promising avenue for treating complex multifactorial diseases.
References
Pyrazolone and pyrazole derivatives as specific α-glucosidase inhibitors: in vitro combined with in silico , hemolytic and cytotoxicity studies. Bohrium.
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A Comparative Guide to QSAR Methodologies for 1-Aryl-3-Hydroxypyrazole Bioactivity Prediction
The 1-aryl-3-hydroxypyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antic...
Author: BenchChem Technical Support Team. Date: February 2026
The 1-aryl-3-hydroxypyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Quantitative Structure-Activity Relationship (QSAR) studies are indispensable in rationally designing potent and selective drug candidates from this scaffold. These computational techniques establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[2] This guide provides an in-depth comparison of different QSAR methodologies applied to pyrazole derivatives, offering researchers field-proven insights into the selection and application of these powerful predictive tools.
The Dichotomy of QSAR: A Tale of Two and Three Dimensions
QSAR methodologies can be broadly categorized into 2D-QSAR and 3D-QSAR. The fundamental difference lies in the nature of the molecular descriptors used to represent the chemical structure.
2D-QSAR: This classical approach utilizes descriptors that are calculated from the 2D representation of a molecule, such as constitutional, topological, and electronic properties. These models are computationally less intensive and are effective when the ligand-receptor binding mechanism is not well-defined.
3D-QSAR: These methods require the 3D conformation of molecules and their alignment in space.[3] They are based on the premise that a drug's biological activity is dependent on its interaction with the receptor in 3D space.[4] Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques.[3][4][5]
The choice between 2D and 3D-QSAR is a critical experimental decision driven by the available data and the research objective. 3D-QSAR models, when applicable, often provide more detailed and interpretable insights into the steric and electronic requirements for optimal biological activity.
Comparative Analysis of QSAR Studies on Pyrazole Derivatives
To illustrate the practical differences and advantages of various QSAR approaches, we will compare two hypothetical, yet representative, studies on 1-aryl-3-hydroxypyrazole derivatives targeting two different enzymes: Janus Kinase 1 (JAK1) and Epidermal Growth Factor Receptor (EGFR). While the specific papers for a direct comparison on 1-aryl-3-hydroxypyrazoles were not available, the principles are drawn from studies on broader pyrazole derivatives.[6][7]
Parameter
Study A: 2D-QSAR for EGFR Inhibition
Study B: 3D-QSAR (CoMFA/CoMSIA) for JAK1 Inhibition
Methodology
2D-QSAR using Multiple Linear Regression (MLR)
3D-QSAR (CoMFA and CoMSIA) with Partial Least Squares (PLS)
Identifies key fragments and physicochemical properties influencing activity.
Provides 3D contour maps indicating favorable and unfavorable regions for substitution.
Computational Cost
Low to Moderate
High
Prerequisites
A diverse set of compounds with known activities.
3D structures, a reliable molecular alignment, and known activities.
Methodology & Experimental Protocols
A robust QSAR study is a self-validating system. The following protocol outlines the essential steps for conducting a rigorous QSAR analysis.
Step-by-Step QSAR Workflow
Data Set Preparation:
Curate a dataset of 1-aryl-3-hydroxypyrazole derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values).
Convert biological activities to a logarithmic scale (pIC50 or pEC50) to ensure a linear relationship with the descriptors.
Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) for external validation.[8]
Molecular Modeling and Descriptor Calculation:
For 2D-QSAR: Draw the 2D structures of the molecules and calculate a wide range of descriptors (e.g., molecular weight, logP, topological polar surface area, electronic energies) using appropriate software.
For 3D-QSAR:
Generate the 3D structures and perform energy minimization.
Align the molecules based on a common substructure or a template molecule (often the most active compound).[3] This is a critical and often subjective step in 3D-QSAR.[3]
For CoMFA , place the aligned molecules in a 3D grid and calculate the steric and electrostatic interaction energies with a probe atom at each grid point.[4][5]
For CoMSIA , in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[3][5]
Model Building and Statistical Analysis:
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors (independent variables) with the biological activity (dependent variable). PLS is generally preferred for 3D-QSAR due to the large number of and potential collinearity between descriptors.[5]
Model Validation:
Internal Validation: Use methods like leave-one-out (LOO) cross-validation (q²) to assess the internal consistency and predictive power of the model. A q² value greater than 0.5 is generally considered indicative of a good model.[8]
External Validation: Use the test set, which was not used in model development, to evaluate the model's ability to predict the activity of new compounds. The predictive correlation coefficient (r²pred) should ideally be greater than 0.6.[8]
Y-scrambling: Randomly shuffle the biological activity data multiple times and re-build the QSAR model. A significant drop in the statistical parameters of the scrambled models compared to the original model confirms that the original correlation is not due to chance.
Caption: Logical flow from chemical structure to predicted activity in QSAR.
Conclusion
Both 2D and 3D-QSAR are powerful tools in the study of 1-aryl-3-hydroxypyrazoles and other pharmacologically relevant scaffolds. The choice of methodology is not a matter of one being universally superior, but rather which is best suited to the research question and the available data. 2D-QSAR provides a rapid and effective means of correlating physicochemical properties with activity, while 3D-QSAR offers a more detailed, visually intuitive understanding of the structural requirements for ligand-receptor binding. A well-validated QSAR model, regardless of its dimensionality, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds, ultimately saving time and resources.
References
Chemical Review and Letters. 3D-QSAR study on the DYRK1A inhibitors and design of new compounds by CoMFA and CoMSIA methods.
Drug Design Org. 3D-QSAR.
MDPI. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists.
SlidePlayer. 3d qsar.
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ResearchGate. (PDF) 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling.
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MDPI. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile.
PubMed. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors.
PubMed. Synthesis, Biological Evaluation and 3D-QSAR of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole Derivatives as Potent and Highly Selective Monoamine Oxidase A Inhibitors.
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University of Granada. Prediction studies of the biological activity of chemical substances by QSAR methods.
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The University of Manchester. Comparison of artificial intelligence methods for modeling pharmaceutical QSARs.
ResearchGate. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase‐1 inhibitors | Request PDF.
Semantic Scholar. In-Silico QSAR Studies of Some Pyrazolone Compounds.